molecular formula C11H15N3 B14709609 as-Triazine, 1,4,5,6-tetrahydro-3-phenethyl- CAS No. 22201-98-5

as-Triazine, 1,4,5,6-tetrahydro-3-phenethyl-

Cat. No.: B14709609
CAS No.: 22201-98-5
M. Wt: 189.26 g/mol
InChI Key: INIBGFCGSJWQJE-UHFFFAOYSA-N
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Description

as-Triazine, 1,4,5,6-tetrahydro-3-phenethyl-: is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The structure of as-Triazine, 1,4,5,6-tetrahydro-3-phenethyl- consists of a triazine ring with a phenethyl group attached, which imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of as-Triazine, 1,4,5,6-tetrahydro-3-phenethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenethylamine with cyanuric chloride in the presence of a base, such as sodium hydroxide, to form the desired triazine ring. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of as-Triazine, 1,4,5,6-tetrahydro-3-phenethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: as-Triazine, 1,4,5,6-tetrahydro-3-phenethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazine ring can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide, at elevated temperatures.

Major Products Formed:

    Oxidation: Oxidized triazine derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

as-Triazine, 1,4,5,6-tetrahydro-3-phenethyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of as-Triazine, 1,4,5,6-tetrahydro-3-phenethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1,2,4-Triazine: Another member of the triazine family with similar chemical properties but different biological activities.

    1,3,5-Triazine: Known for its use in herbicides and other agricultural applications.

    Phenethylamine: Shares the phenethyl group but lacks the triazine ring, resulting in different chemical and biological properties.

Uniqueness: as-Triazine, 1,4,5,6-tetrahydro-3-phenethyl- is unique due to its specific combination of the triazine ring and phenethyl group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

22201-98-5

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

3-(2-phenylethyl)-1,2,5,6-tetrahydro-1,2,4-triazine

InChI

InChI=1S/C11H15N3/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-14-11/h1-5,13H,6-9H2,(H,12,14)

InChI Key

INIBGFCGSJWQJE-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(NN1)CCC2=CC=CC=C2

Origin of Product

United States

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